Cas no 883903-22-8 (Benzene, 1-bromo-4-(2-ethylhexyl)-)

Benzene, 1-bromo-4-(2-ethylhexyl)- structure
883903-22-8 structure
Product name:Benzene, 1-bromo-4-(2-ethylhexyl)-
CAS No:883903-22-8
MF:C14H21Br
MW:269.220543622971
CID:1923308

Benzene, 1-bromo-4-(2-ethylhexyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(2-ethylhexyl)-
    • 1-Bromo-4-(2-ethylhexyl)benzene (ACI)
    • 4-(2-Ethylhexyl)phenyl bromide
    • Inchi: 1S/C14H21Br/c1-3-5-6-12(4-2)11-13-7-9-14(15)10-8-13/h7-10,12H,3-6,11H2,1-2H3
    • InChI Key: XLINASZRJNZCAK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CC(CCCC)CC)=CC=1

Benzene, 1-bromo-4-(2-ethylhexyl)- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Diethyl ether ;  1 h, 0 °C; 2 d, rt
Reference
Side chain structure and dispersity impact the photostability of low band gap polymers
Tournebize, Aurelien; et al, Polymer Degradation and Stability, 2017, 146, 155-160

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1.5 h, reflux
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Diethyl ether ;  < 5 °C; 20 h, > 5 °C
1.3 Solvents: Diethyl ether ,  Water ;  cooled
Reference
Synthesis of Nanostructured Organosilicon Luminophores Based on Phenyloxazoles
Skorotetcky, M. S.; et al, Russian Journal of Organic Chemistry, 2019, 55(1), 25-41

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 1.5 h, reflux; reflux → rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Diethyl ether ;  0 - 10 °C; 10 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Ultrafast intramolecular energy transfer in a nanostructured organosilicon luminophore based on p-terphenyl and 1,4-bis(5-phenyloxazol-2-yl)benzene
Ponomarenko, Sergey A.; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2019, 7(46), 14612-14624

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, reflux
Reference
Linear Extension of Anthracene via B←N Lewis Pair Formation: Effects on Optoelectronic Properties and Singlet O2 Sensitization
Vanga, Mukundam; et al, Angewandte Chemie, 2022, 61(5),

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Water ;  0 °C
Reference
Soluble Diphenylhexatriene Dimers for Intramolecular Singlet Fission with High Triplet Energy
Millington, Oliver ; et al, Journal of the American Chemical Society, 2023, 145(4), 2499-2510

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  50 °C; 12 h, 50 °C
1.2 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  0 °C
1.3 Solvents: Diethyl ether
1.4 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  40 h, 55 °C
Reference
Synthesis and Photovoltaic Performance of Pyrazinoquinoxaline Containing Conjugated Thiophene-Based Dendrimers and Polymers
Schulz, Gisela L.; et al, Macromolecules (Washington, 2013, 46(6), 2141-2151

Benzene, 1-bromo-4-(2-ethylhexyl)- Raw materials

Benzene, 1-bromo-4-(2-ethylhexyl)- Preparation Products

Benzene, 1-bromo-4-(2-ethylhexyl)- Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:883903-22-8)4-(2-ethylhexyl)bromobenzene
Purity:99.9%
Quantity:200kg
Price ($):discuss personally